molecular formula C14H22ClN B2797236 2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride CAS No. 1955547-89-3

2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride

Cat. No.: B2797236
CAS No.: 1955547-89-3
M. Wt: 239.79
InChI Key: SNMXWMJYLOGSLZ-UHFFFAOYSA-N
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Description

2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H21N·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride typically involves the reaction of benzylamine with isopropylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrrolidine ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to minimize impurities and side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine compounds .

Scientific Research Applications

2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylpyrrolidine hydrochloride
  • 2-(Propan-2-yl)pyrrolidine hydrochloride
  • N-Benzylpyrrolidine hydrochloride

Uniqueness

2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both benzyl and isopropyl groups on the pyrrolidine ring enhances its reactivity and potential for diverse applications compared to similar compounds .

Biological Activity

2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C14_{14}H20_{20}ClN
  • Molecular Weight : 239.77 g/mol
  • CAS Number : 1955547-89-3

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Anticonvulsant Activity : Similar pyrrolidine derivatives have shown broad-spectrum anticonvulsant properties in animal models, indicating potential efficacy against various types of epilepsy .
  • Anticancer Properties : Studies on related compounds suggest that they may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines, such as A549 (lung adenocarcinoma) and multidrug-resistant Staphylococcus aureus .
  • Antimicrobial Effects : The compound's structural features may contribute to its ability to combat bacterial infections, particularly against resistant strains, by disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Biological Activity Summary Table

Activity TypeObserved EffectsReferences
AnticonvulsantProtection in MES and PTZ models
AnticancerReduced viability in A549 cells
AntimicrobialEffective against multidrug-resistant bacteria

Case Studies

  • Anticonvulsant Efficacy : A study evaluated the anticonvulsant effects of a related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), in various seizure models. The results showed significant protection against seizures in rodent models, suggesting a favorable safety profile and potential for clinical application .
  • Anticancer Activity : In vitro studies on 5-oxopyrrolidine derivatives demonstrated potent anticancer activity against A549 cells with minimal cytotoxicity towards non-cancerous cells. This highlights the therapeutic potential of pyrrolidine derivatives in cancer treatment .
  • Antimicrobial Studies : Research on novel pyrrolidine derivatives revealed promising antimicrobial activity against resistant strains of Staphylococcus aureus, indicating the compound's potential role in addressing antibiotic resistance issues .

Properties

IUPAC Name

2-benzyl-2-propan-2-ylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-12(2)14(9-6-10-15-14)11-13-7-4-3-5-8-13;/h3-5,7-8,12,15H,6,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMXWMJYLOGSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCN1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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